Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride
Overview
Description
Cyclobutyl(5-methylfuran-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Antioxidant Properties : Research on similar furan derivatives, such as the synthesis of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone, has been explored for their potential antioxidant properties. These studies suggest that structurally related compounds can exhibit significant biological activities, such as impacting vitamin and malondialdehyde levels in animal models, which indicates their potential for stress and free radical scavenging applications (Karatas et al., 2006).
Biased Agonists for Therapeutic Applications : Aryloxyethyl derivatives of methanamine compounds have been designed as "biased agonists" for serotonin 5-HT1A receptors, showing potential for antidepressant-like activity. This illustrates the application of structurally similar compounds in the design and development of new therapeutic agents targeting specific biochemical pathways for mental health conditions (Sniecikowska et al., 2019).
Chemical Synthesis and Material Science
- Advanced Synthesis Techniques : Studies on the synthetic routes to compounds with cyclobutyl and furan components, such as the route to 2-(Cyclobuten-1-yl)-3-(trifluoromethyl)-1H-indole, highlight the synthetic challenges and the methodologies developed to overcome these. Such research points to the chemical interest in cyclobutyl and furan derivatives for their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis (Gazvoda et al., 2018).
Antimicrobial and Anticancer Research
- Antimicrobial and Anticancer Activities : The exploration of novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, which include furan derivatives, for their anticancer and antimicrobial activities showcases the potential of such compounds in medicinal chemistry. These studies demonstrate the broad spectrum of biological activities that can be harnessed from structurally related compounds for the development of new treatments against cancer and microbial infections (Mbugua et al., 2020).
Properties
IUPAC Name |
cyclobutyl-(5-methylfuran-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-5-6-9(12-7)10(11)8-3-2-4-8;/h5-6,8,10H,2-4,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJXCXBFXXYFRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2CCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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